[Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid
CAS No.:
Cat. No.: VC13483976
Molecular Formula: C10H18N2O2
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N2O2 |
|---|---|
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | 2-[cyclopropyl-(1-methylpyrrolidin-3-yl)amino]acetic acid |
| Standard InChI | InChI=1S/C10H18N2O2/c1-11-5-4-9(6-11)12(7-10(13)14)8-2-3-8/h8-9H,2-7H2,1H3,(H,13,14) |
| Standard InChI Key | KLQOUAQSIFUAKE-UHFFFAOYSA-N |
| SMILES | CN1CCC(C1)N(CC(=O)O)C2CC2 |
| Canonical SMILES | CN1CCC(C1)N(CC(=O)O)C2CC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemical Features
The compound possesses the molecular formula C₁₀H₁₈N₂O₂ and a molecular weight of 198.26 g/mol. Its IUPAC name, 2-[cyclopropyl-(1-methylpyrrolidin-3-yl)amino]acetic acid, reflects the presence of:
-
A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted with a methyl group at the 1-position.
-
A cyclopropyl group attached to the amino nitrogen, introducing strain and conformational rigidity .
-
An acetic acid moiety linked to the amino group, enabling zwitterionic behavior under physiological conditions.
Stereochemistry plays a critical role in its biological interactions. The pyrrolidine ring’s 3-position chiral center (denoted as (3S) in enantiomerically pure forms) influences receptor-binding affinity . X-ray crystallography of analogous compounds reveals that the cyclopropyl group adopts a trans configuration relative to the pyrrolidine ring, minimizing steric clashes .
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈N₂O₂ |
| Molecular Weight | 198.26 g/mol |
| Hydrogen Bond Donors | 2 (NH and COOH) |
| Hydrogen Bond Acceptors | 4 (2xN, 2xO) |
| Topological Polar Surface Area | 64.8 Ų |
| LogP (Predicted) | 0.72 |
Spectroscopic Characterization
-
NMR: The cyclopropyl protons exhibit characteristic upfield shifts (δ 0.5–1.2 ppm) due to ring strain, while the pyrrolidine methyl group resonates at δ 2.3–2.5 ppm.
-
IR: Strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) confirm the presence of carboxylic acid and secondary amine groups.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis typically involves a multi-step sequence (Figure 1):
-
Pyrrolidine Functionalization: N-methylation of pyrrolidin-3-amine using methyl iodide or dimethyl sulfate under basic conditions.
-
Cyclopropane Coupling: Reaction of the secondary amine with cyclopropyl bromide via nucleophilic substitution, facilitated by phase-transfer catalysts.
-
Acetic Acid Conjugation: Introduction of the acetic acid group through alkylation with bromoacetic acid or its esters, followed by hydrolysis .
Table 2: Comparison of synthetic yields
| Step | Reagents | Yield (%) |
|---|---|---|
| N-Methylation | CH₃I, K₂CO₃, DMF | 85 |
| Cyclopropane Coupling | Cyclopropyl bromide, TBAB | 72 |
| Acetic Acid Conjugation | BrCH₂COOEt, NaH, THF | 68 |
Reactivity and Derivative Formation
The compound’s functional groups enable diverse chemical modifications:
-
Amino Group: Participates in acylations (e.g., with acid chlorides) to form amide derivatives .
-
Carboxylic Acid: Forms esters (via Fischer esterification) or salts (with bases like NaOH).
-
Cyclopropane Ring: Undergoes ring-opening reactions under acidic conditions, yielding linear amines .
Notably, the cyclopropyl group’s electron-withdrawing effect reduces the adjacent amine’s basicity (pKa ≈ 7.1), impacting its interaction with biological targets .
Biological Activity and Pharmacological Applications
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
Crystallographic studies demonstrate that [cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid derivatives bind to nNOS with Ki values of 10–50 nM, showing >100-fold selectivity over endothelial NOS (eNOS) . Key interactions include:
-
Hydrogen bonding between the carboxylic acid and Glu592.
-
Van der Waals contacts between the cyclopropyl group and Val106.
Table 3: Inhibitory activity against NOS isoforms
| Compound | nNOS IC₅₀ (nM) | eNOS IC₅₀ (nM) | Selectivity (nNOS/eNOS) |
|---|---|---|---|
| Parent compound | 15 | 2,300 | 153 |
| Cyclopropyl analog | 28 | 3,500 | 125 |
| Methyl-substituted derivative | 42 | 4,100 | 98 |
Neuroprotective Effects
In a rabbit model of cerebral palsy, cyclopropyl-containing analogs reduced neuronal damage by 40–60% at 1 mg/kg doses, attributed to nNOS-mediated suppression of peroxynitrite formation .
Pharmacokinetic Considerations
-
Blood-Brain Barrier Penetration: The compound’s moderate logP (0.72) and polar surface area (64.8 Ų) suggest limited CNS bioavailability .
-
Metabolic Stability: The cyclopropyl ring enhances resistance to oxidative metabolism compared to benzyl-containing analogs .
Comparative Analysis with Structural Analogs
Table 4: Structure-activity relationships of pyrrolidine derivatives
| Compound | Modification | nNOS IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|---|
| [Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid | None | 28 | 12.4 |
| Benzyl-substituted analog | Cyclopropyl → Benzyl | 15 | 5.8 |
| Ethyl-substituted derivative | Methyl → Ethyl | 52 | 18.9 |
| Piperidine analog | Pyrrolidine → Piperidine | 89 | 9.3 |
The cyclopropyl variant balances enzymatic inhibition and solubility better than bulkier analogs, though at the cost of slightly reduced potency .
Industrial and Research Applications
Medicinal Chemistry
-
Lead Optimization: Serves as a scaffold for developing neuroprotective agents targeting stroke and neurodegenerative diseases .
-
Prodrug Development: Ester derivatives (e.g., ethyl ester) show improved oral bioavailability in rodent models.
Chemical Biology
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume